molecular formula C11H10ClN3 B12123698 2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)-

2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)-

Cat. No.: B12123698
M. Wt: 219.67 g/mol
InChI Key: PLMXJFQHYJEXCI-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- is a heterocyclic organic compound with a pyrimidine ring structure. This compound is characterized by the presence of a chlorine atom at the 4th position and a 4-methylphenyl group at the 6th position of the pyrimidine ring. It is known for its potential bioactivity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- can be achieved through several methods. One common method involves the aromatic nucleophilic substitution of halogenated pyrimidines with substituted anilines under microwave conditions. This method significantly reduces reaction time and improves yield compared to conventional heating methods .

Industrial Production Methods

Industrial production of this compound typically involves large-scale microwave-assisted synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of microwave irradiation not only reduces reaction time but also minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield various substituted pyrimidines .

Scientific Research Applications

2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural difference can lead to variations in its interaction with molecular targets and its overall bioactivity.

Properties

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

4-chloro-6-(4-methylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C11H10ClN3/c1-7-2-4-8(5-3-7)9-6-10(12)15-11(13)14-9/h2-6H,1H3,(H2,13,14,15)

InChI Key

PLMXJFQHYJEXCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

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